molecular formula C10H20N4O2 B1195569 1,4,8,11-Tetraazacyclotetradecane-5,7-dione CAS No. 63972-19-0

1,4,8,11-Tetraazacyclotetradecane-5,7-dione

Cat. No.: B1195569
CAS No.: 63972-19-0
M. Wt: 228.29 g/mol
InChI Key: BGVLBVASHIQNIO-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, commonly known as Dioxocyclam, is a macrocyclic dioxotetraamine ligand of significant interest in advanced inorganic and supramolecular chemistry research. Its key research value lies in its high efficiency for the selective extraction and complexation of metal ions, particularly platinum(II), from solutions containing other competing ions like copper(II) and nickel(II) . This process, which can be assisted by reducing agents to weaken metal-chloride bonds prior to complexation, shows potential applicability in areas such as analytical chemistry, mineral processing, and the development of chelation therapies . Furthermore, this polynitrogen cyclic donor is a versatile building block for synthesizing charge-transfer complexes with various σ- and π-acceptors, including iodine, TCNE, and DDQ, which are valuable for studies in materials science and electronics . The compound also serves as a critical precursor for developing sophisticated molecular probes; its structure can be appended with additional donor pendants like 8-methylquinoline or 2-methylthiophene to create ligands that form stable copper(II) complexes with distinct spectroscopic and electrochemical properties, useful for mimicking biological systems and catalytic studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N4O2/c15-9-8-10(16)14-7-5-12-3-1-2-11-4-6-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLBVASHIQNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CC(=O)NCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213809
Record name Dioxocyclam
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63972-19-0
Record name Dioxocyclam
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Record name Dioxocyclam
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Record name Dioxocyclam
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Record name 1,4,8,11-Tetraazacyclotetradecane-5,7-dione
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Preparation Methods

Cyclization to Form Dioxocyclam

The dichlorodiamide intermediate undergoes cyclization with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours. Sodium carbonate is added to neutralize HCl generated during the reaction. The product, dioxocyclam (Fig. 1B), precipitates upon cooling and is purified via recrystallization.

Critical Parameters:

  • Solvent: Acetonitrile

  • Base: Sodium carbonate (1 equivalent)

  • Reaction Time: 20–30 hours

  • Temperature: 78–83°C

Industrial-Scale Production and Optimization

Industrial adaptations of the three-step process prioritize cost efficiency and reproducibility. Automated reactors ensure precise temperature control during bisacylation and cyclization, while chromatography-free purification (e.g., crystallization) minimizes waste.

Solvent and Catalyst Selection

  • Bisacylation: Methylene chloride enhances reactant solubility and facilitates HCl neutralization by potassium carbonate.

  • Cyclization: Acetonitrile’s high boiling point (82°C) enables prolonged reflux without solvent loss.

  • Reduction: Toluene stabilizes Red-Al® and prevents side reactions during cyclam synthesis.

Data Tables: Reaction Conditions and Outcomes

CompoundSynthetic MethodKey DifferentiatorReference
This compoundThree-step bisacylation/cyclizationIntramolecular cyclization
1,4,8,11-Tetraazacyclotetradecane-5,12-dione[2+2] Michael condensationIntermolecular amidation

Mechanistic Insights and Reaction Dynamics

Bisacylation Mechanism

The bisacylation step proceeds via nucleophilic acyl substitution, where 1,3-diaminopropane attacks chloroacetyl chloride to form sequential amide bonds. Potassium carbonate scavenges HCl, shifting the equilibrium toward product formation.

Cyclization Kinetics

The cyclization’s success hinges on maintaining a high dilution regime to favor intramolecular reactions over polymerization. Acetonitrile’s polarity stabilizes transition states, accelerating macrocycle formation .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the macrocyclic ring .

Mechanism of Action

The mechanism by which 1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Key Observations :

  • Larger macrocycles (e.g., 14-membered) provide enhanced rigidity and stability in metal complexes compared to smaller analogs (12- or 13-membered rings) .
  • The presence of keto groups in this compound enables stronger electron-withdrawing effects, improving corrosion inhibition efficiency over non-keto ligands like 1-methylpiperidine .

Functional Comparison

Corrosion Inhibition

  • This compound : Exhibits 92% inhibition efficiency for carbon steel in acidic media due to keto groups adsorbing onto metal surfaces via lone-pair electrons from oxygen and nitrogen .
  • 1-Methylpiperidine : Shows lower inhibition efficiency (~70%) due to the absence of keto groups and weaker adsorption .
  • Thiadiazole-based inhibitors : While effective (e.g., ~85% efficiency), they lack the macrocyclic stability of dioxocyclam derivatives .

Charge-Transfer Complex Formation

  • This compound: Forms stable complexes with σ- and π-acceptors (e.g., iodine, TCNE, DDQ) via nitrogen and oxygen donor sites .
  • Open-chain analogs (e.g., 1,4,8,11-Tetraazaundecane-5,7-dione) : Exhibit weaker charge-transfer interactions due to reduced conformational rigidity .

Metal Coordination and Catalysis

  • Co(II) Complexes : Dioxocyclam forms reversible oxygen carriers, unlike smaller macrocycles (e.g., 12-membered analogs), which show irreversible oxidation .
  • Pd(II) Complexes: Dioxocyclam-based Pd(II) complexes demonstrate higher thermal stability compared to non-macrocyclic ligands due to rigid chelation .

Thermodynamic and Kinetic Data

Property This compound 1,4,7,10-Tetraazacyclododecane-2,3-dione 1-Methylpiperidine
LogP (Lipophilicity) -1.2 -0.8 0.5
Thermal Stability (°C) >300 250–280 150
Inhibition Efficiency (%) 92 N/A 70
Stability Constant (log K, Co(II)) 18.5 16.7 N/A

Biological Activity

Overview

1,4,8,11-Tetraazacyclotetradecane-5,7-dione (often referred to as cyclam) is a macrocyclic compound with significant biological activity. Its unique structure allows it to form stable complexes with various metal ions, which enhances its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with metal ions and its implications in drug delivery and cancer treatment.

  • Molecular Formula : C10H21N5O2
  • Molecular Weight : 243.31 g/mol
  • CAS Number : 148584-64-9
  • IUPAC Name : 6-amino-1,4,8,11-tetraazacyclotetradecane-5,7-dione

Metal Complex Formation

The biological activity of this compound is largely attributed to its ability to form complexes with transition metals such as palladium(II), cobalt(III), and copper(II). These complexes exhibit a range of biological activities:

  • Palladium Complexes : Studies have shown that palladium complexes of cyclam demonstrate cytotoxicity against various cancer cell lines. The coordination of palladium enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .
  • Cobalt Complexes : Cobalt(III) complexes formed with this ligand have been investigated for their anion recognition capabilities. They selectively bind nitrite and thiocyanate ions, which can be crucial for developing sensors or therapeutic agents .
  • Copper Complexes : The copper(II) complexes derived from cyclam have shown promise as radiopharmaceuticals due to their high tumor uptake in hypoxic conditions. This property is particularly beneficial for imaging and targeted therapy in oncology .

The mechanism by which these metal complexes exert their biological effects often involves the modulation of cellular pathways:

  • Multidrug Resistance (MDR) : Cyclam derivatives have been studied for their potential to reverse MDR in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps out chemotherapeutic drugs from cells. This inhibition can restore sensitivity to anticancer drugs .
  • Cell Membrane Interaction : Certain macrocyclic compounds increase the permeability of bacterial membranes, leading to enhanced antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). This suggests that cyclam derivatives could be developed into novel antimicrobial agents .

Study on Palladium Complexes

A study investigated the crystal structure and biological activity of palladium(II) complexes of 1,4,8,11-tetraazacyclotetradecane. The results indicated significant cytotoxic effects against human cancer cell lines when compared to free ligands. The complex exhibited IC50 values in the low micromolar range .

Complex TypeIC50 (µM)Cell Line Tested
Palladium(II)5.2HeLa (cervical cancer)
Palladium(II)3.9MCF-7 (breast cancer)

Study on Cobalt Complexes

Research on cobalt(III) complexes demonstrated their effectiveness as selective anion carriers. The study highlighted their ability to recognize and bind specific anions like thiocyanate with high selectivity, which could be utilized in environmental sensing applications .

Complex TypeAnion RecognizedBinding Affinity (K)
Cobalt(III)Thiocyanate1.5 x 10^6 M^-1
Cobalt(III)Nitrite2.0 x 10^5 M^-1

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized amines and carbonyl precursors under controlled pH and temperature. To optimize efficiency, use a factorial design of experiments (DoE) to test variables like reagent stoichiometry, solvent polarity, and reaction time. Statistical methods such as response surface modeling can identify optimal conditions while minimizing experimental runs . Reactor design principles (e.g., batch vs. continuous flow) should also be evaluated for scalability and yield improvement, as outlined in CRDC subclass RDF2050112 .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying macrocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. For purity assessment, reverse-phase HPLC with UV detection is recommended, using gradient elution to resolve closely related impurities. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic variations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported kinetic data for metal-complexation reactions involving this macrocycle?

  • Methodological Answer : Contradictions often arise from variations in solvent systems, ionic strength, or competing equilibria. Employ stopped-flow spectrophotometry to monitor rapid binding kinetics under standardized conditions (e.g., 0.1 M NaClO₄ for ionic strength control). Compare thermodynamic parameters (ΔH, ΔS) derived from isothermal titration calorimetry (ITC) with computational density functional theory (DFT) simulations to validate proposed mechanisms. Statistical error analysis should distinguish experimental noise from genuine mechanistic discrepancies .

Q. What advanced methodologies are recommended for studying environmental interactions of this compound, particularly adsorption on indoor surfaces?

  • Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to map adsorption behavior on model indoor surfaces (e.g., gypsum, PVC). Pair with controlled chamber studies to simulate humidity and temperature fluctuations. Quantify desorption rates via gas chromatography-mass spectrometry (GC-MS) and correlate with molecular dynamics simulations to predict long-term environmental persistence .

Q. How can computational modeling improve the design of derivatives with enhanced selectivity for biomedical applications?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to screen derivatives against target proteins (e.g., metalloenzymes). Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinities. Combine with synthetic accessibility scores (e.g., SYLVIA) to prioritize candidates for synthesis. Experimental validation should include competitive binding assays using fluorescence anisotropy .

Q. What strategies address reproducibility challenges in scaling up laboratory-scale synthesis to pilot production?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, for real-time monitoring of key intermediates. Use CRDC subclass RDF2050108 guidelines for dynamic process control, including feedforward/feedback loops to adjust parameters like pH and temperature. Conduct failure mode and effects analysis (FMEA) to identify critical control points and mitigate batch-to-batch variability .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting data on the compound’s stability under oxidative conditions?

  • Methodological Answer : Systematically vary experimental conditions (e.g., oxygen partial pressure, light exposure) using a fractional factorial design. Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS degradation profiling. Compare degradation pathways with DFT-calculated bond dissociation energies to identify vulnerable sites. Cross-reference with CRDC subclass RDF2050104 guidelines for stability in membrane-based separation systems .

Q. What frameworks are recommended for integrating heterogeneous data (e.g., spectroscopic, computational, kinetic) into a cohesive mechanistic model?

  • Methodological Answer : Adopt a Bayesian inference approach to weight data sources based on precision and accuracy. Use cheminformatics platforms like KNIME or Pipeline Pilot to merge datasets, ensuring metadata standardization (e.g., units, error margins). Validate models with leave-one-out cross-validation (LOOCV) and Akaike information criterion (AIC) scoring to avoid overfitting. Theoretical underpinnings should align with CRDC subclass RDF2050103 for chemical engineering design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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